3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester
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Overview
Description
3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes a tetrahydro-pyran ring, benzyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydro-pyran derivatives and esters with benzyl and phenyl groups. Examples include:
- 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid ethyl ester
- 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid propyl ester
Uniqueness
The uniqueness of 3-Benzyl-5,5-dimethyl-2,4-dioxo-6-phenyl-tetrahydro-pyran-3-carboxylic acid methyl ester lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and ring structure makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 3-benzyl-5,5-dimethyl-2,4-dioxo-6-phenyloxane-3-carboxylate |
InChI |
InChI=1S/C22H22O5/c1-21(2)17(16-12-8-5-9-13-16)27-20(25)22(18(21)23,19(24)26-3)14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3 |
InChI Key |
DTLKBEQRYDAEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(CC2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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